molecular formula C11H14ClNO2 B1651248 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride CAS No. 125067-76-7

6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride

Cat. No.: B1651248
CAS No.: 125067-76-7
M. Wt: 227.69
InChI Key: QFCZKXTVCFUSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of tetrahydronaphthalene, characterized by the presence of an amino group and a carboxylic acid group, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride typically involves the reduction of naphthalene derivatives followed by amination and carboxylationThe carboxylic acid group is then introduced via carboxylation reactions .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of naphthalene derivatives under controlled conditions. The process involves the use of catalysts such as palladium or platinum on carbon, with hydrogen gas as the reducing agent. The resulting intermediate is then subjected to further chemical reactions to introduce the amino and carboxylic acid groups .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, substituted tetrahydronaphthalenes, and various amino acid derivatives .

Scientific Research Applications

6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14;/h4-6,10H,1-3,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCZKXTVCFUSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125067-76-7
Record name 1-Naphthalenecarboxylic acid, 6-amino-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125067-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride
Reactant of Route 3
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride
Reactant of Route 5
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride
Reactant of Route 6
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.